Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride
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Overview
Description
Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride typically involves the reaction of appropriate thiazole precursors with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and recrystallization, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate
- Ethyl 2-phenyl-5-methyl-1,3-thiazole-4-carboxylate
- Methyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate
Uniqueness
Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the hydrochloride salt form can also enhance its solubility and stability, making it more suitable for certain applications .
Properties
IUPAC Name |
ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S.ClH/c1-3-16-13(15)11-12(17-9(2)14-11)10-7-5-4-6-8-10;/h4-8H,3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRLPLRYEBFIGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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